1-(1,1-Difluoroethyl)-4-iodobenzene
Description
1-(1,1-Difluoroethyl)-4-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with an iodine atom in the para position and a 1,1-difluoroethyl group (-CF2CH3). The iodine atom contributes significant molecular weight (126.90 g/mol) and polarizability, while the difluoroethyl group introduces strong electron-withdrawing effects due to the electronegativity of fluorine. This combination makes the compound valuable in organic synthesis, particularly in applications requiring meta-directing substituents or fluorinated motifs for enhanced stability and reactivity.
Structure
3D Structure
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2I/c1-8(9,10)6-2-4-7(11)5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCXCVLCLGLRNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations:
- Electron-Withdrawing Effects: The difluoroethyl group (-CF2CH3) in the target compound exerts stronger electron-withdrawing effects compared to ethyl (-CH2CH3) or monofluoroethyl (-CH2FCH3) groups. This enhances the deactivation of the benzene ring, reducing reactivity toward electrophilic substitution .
- Substituent Position : In 1-Fluoro-2-iodobenzene, ortho-substituted fluorine and iodine create steric hindrance and alter electronic distribution, contrasting with the para-substituted analogs .
- Functional Group Interplay : Replacing iodine with a nitro group (as in 1-(1,1-Difluoroethyl)-4-nitrobenzene) introduces a stronger electron-withdrawing effect but removes the polarizability and heavy atom characteristics of iodine .
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